REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[C:9]([Br:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:12](OC(=O)C)(=O)[CH3:13]>>[Br:11][C:9]1[CH:8]=[CH:7][C:3]2[C:4](=[O:6])[O:5][C:12]([CH3:13])=[N:1][C:2]=2[CH:10]=1
|
Name
|
|
Quantity
|
825 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=CC(=C1)Br
|
Name
|
|
Quantity
|
5.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled to rt
|
Type
|
WAIT
|
Details
|
left there for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solid that precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with cold ether
|
Type
|
CUSTOM
|
Details
|
dried in-vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(N=C(OC2=O)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 451 mg | |
YIELD: CALCULATEDPERCENTYIELD | 49.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |